N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-26-17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUWRNZLKISCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4-bromophenylamine, phenoxyacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).
Procedure: The 2-benzoyl-4-bromophenylamine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Phenoxyacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxyacetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The benzoyl group can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. Conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. Conditions typically involve acidic or basic aqueous solutions and controlled temperatures.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. Conditions typically involve anhydrous solvents (e.g., tetrahydrofuran) and low temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in synthetic organic chemistry.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .
- Anticancer Properties: Research indicates that this compound can inhibit the growth of cancer cell lines, including ovarian and breast cancer cells, with reported IC50 values as low as 0.29 μM for certain derivatives .
Medicine
The compound is being explored as a potential drug candidate for treating various diseases. Its ability to modulate specific molecular pathways makes it promising for drug development aimed at conditions such as cancer and inflammation. For instance, it has been shown to interact with specific biological targets, leading to potential therapeutic effects .
Industry
In industrial applications, this compound is used in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Case Studies
-
Anticancer Activity Study:
In a study examining the anticancer properties of phenoxyacetamides, this compound demonstrated significant antiproliferative activity against ovarian cancer cell lines with IC50 values comparable to established chemotherapeutic agents . -
Antimicrobial Efficacy:
A comparative study on various phenoxyacetamides showed that derivatives of this compound exhibited stronger antibacterial activity than standard antibiotics against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, its ability to interact with cellular membranes and other biomolecules can contribute to its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key Substituents and Their Implications
- Bromine and Benzoyl Groups: The 4-bromo and 2-benzoyl substituents distinguish this compound from simpler 2-phenoxyacetamides (e.g., compound 12 in , which has a 4-methoxyphenoxy group).
- Phenoxyacetamide Backbone: Shared with MAO inhibitors (e.g., compound 21 in ), this moiety is critical for activity. Modifications here, such as bromination or benzoylation, may tune potency or selectivity .
Comparison with Other Bromophenyl Acetamides
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): This analogue lacks the phenoxy group but shares a brominated phenyl ring. Its dihedral angle (66.4° between aromatic rings) suggests a twisted conformation, which may limit target engagement compared to the planar phenoxyacetamide structure of the target compound .
- The methyl group may improve solubility relative to the target’s benzoyl group, which could enhance membrane permeability but reduce target affinity .
Melting Points and Stability
- High melting points (>320°C) observed in compounds 36 and 37 () correlate with strong intermolecular forces in acetamides with aromatic substituents. The target compound’s benzoyl group may similarly contribute to high thermal stability, though its exact melting point remains uncharacterized .
- Synthetic Yields: Related 2-phenoxyacetamides are synthesized in high yields (80–88%, ), suggesting efficient amidation protocols. The target’s synthesis would likely follow similar pathways, though steric hindrance from the benzoyl group might reduce yields slightly .
MAO Inhibition Potential
- Selectivity for MAO-A: Compounds like 2-(4-methoxyphenoxy)acetamide (compound 12, ) exhibit MAO-A selectivity (SI = 245). The target’s benzoyl group may enhance selectivity by fitting into hydrophobic pockets in MAO-A, analogous to bulky substituents in other inhibitors .
- Potency vs. MAO-B : Compound 21 () inhibits both MAO-A and -B (IC50 = 0.018 μM and 0.07 μM, respectively). The target’s bromine substituent could lower MAO-B affinity due to steric clashes, favoring MAO-A selectivity .
Crystallographic and Conformational Insights
- Molecular Packing : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (), intermolecular hydrogen bonds (N–H⋯O) stabilize crystal packing. The target’s benzoyl group may introduce additional C–H⋯π interactions, altering solubility and crystallinity .
- Dihedral Angles: A dihedral angle of 66.4° between aromatic rings in ’s compound contrasts with the likely planar arrangement of the target’s phenoxyacetamide group. Planarity may enhance π-stacking with enzymatic cofactors like FAD in MAOs .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-benzoyl-4-bromophenylamine with phenoxyacetyl chloride, facilitated by a base such as triethylamine under anhydrous conditions. The general reaction scheme is as follows:
Starting Materials:
- 2-benzoyl-4-bromophenylamine
- Phenoxyacetyl chloride
- Triethylamine
Reaction Conditions:
- Solvent: Anhydrous dichloromethane
- Temperature: Room temperature
- Atmosphere: Inert (e.g., nitrogen)
The reaction results in the formation of the target compound, which can undergo various subsequent reactions, including substitution and oxidation.
This compound exhibits its biological activity through interactions with specific molecular targets. It has been shown to bind to various enzymes and receptors, potentially inhibiting their activity. This modulation can lead to therapeutic effects in several disease pathways. The compound's structure allows it to interact with cellular membranes and other biomolecules, contributing to its overall biological profile.
Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer properties. For instance, it was evaluated against various cancer cell lines, showing promising results:
These findings suggest that the compound may inhibit cell proliferation by targeting specific pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits antibacterial activity comparable to standard antibiotics:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus epidermidis | Effective | |
| Xanthomonas oryzae pv. oryzae | Potent inhibition |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of ovarian and breast cancer cell lines, suggesting a potential role in cancer therapy.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action .
- Comparative Studies : When compared with established drugs like doxorubicin, this compound showed similar or superior activity against certain cancer cell lines, indicating its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step sequence starting with bromination of the parent benzoylphenyl scaffold, followed by coupling with phenoxyacetic acid derivatives. Key steps include:
- Bromination : Selective bromination at the 4-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the brominated intermediate with phenoxyacetic acid. Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 substrate:acid) are critical for yields >75% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of spectroscopic and analytical methods ensures structural validation:
- NMR : ¹H NMR (400 MHz, CDCl₃) to confirm aromatic proton environments (δ 7.2–8.1 ppm for benzoyl and bromophenyl groups) and amide NH (δ 8.3–8.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~168 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 424.0) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Single-crystal analysis (if available) resolves stereoelectronic effects, with R-factor <0.05 ensuring accuracy .
Q. How can researchers assess the preliminary biological activity of this compound?
Methodological Answer: Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., thrombin for anticoagulant activity) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ >100 µM for non-toxic profiles) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., fixed incubation times, solvent controls).
- Metabolic Stability : Assess compound integrity in assay media (LC-MS monitoring) to rule out degradation artifacts .
- Computational Validation : Molecular docking (AutoDock Vina) to verify target binding poses, cross-referenced with experimental IC₅₀ values .
Q. What computational approaches elucidate the reaction mechanisms for synthesizing this compound?
Methodological Answer: Quantum mechanical (QM) and molecular dynamics (MD) simulations provide mechanistic insights:
- Transition State Analysis : DFT calculations (B3LYP/6-31G*) identify energy barriers for bromination and amide bond formation .
- Solvent Effects : COSMO-RS models predict solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .
- Reaction Optimization : Machine learning (e.g., Bayesian optimization) prioritizes experimental conditions (temperature, catalyst loading) to maximize yield .
Q. What strategies enable regioselective modifications of the phenoxyacetamide moiety?
Methodological Answer: Regioselectivity is achieved through:
- Protecting Groups : Temporarily shield the benzoyl group with tert-butyldimethylsilyl (TBS) during phenoxy substitution .
- Directed Ortho-Metalation : Use LDA to deprotonate the bromophenyl ring, enabling directed functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at the 4-bromo position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
